Rhamnetin Rhamnetin Rhamnetin is a monomethoxyflavone that is quercetin methylated at position 7. It has a role as a metabolite, an antioxidant and an anti-inflammatory agent. It is a monomethoxyflavone and a tetrahydroxyflavone. It is functionally related to a quercetin. It is a conjugate acid of a rhamnetin-3-olate.
Rhamnetin is a natural product found in Camellia sinensis, Ammannia multiflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 90-19-7
VCID: VC21336370
InChI: InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3
SMILES:
Molecular Formula: C16H12O7
Molecular Weight: 316.26 g/mol

Rhamnetin

CAS No.: 90-19-7

Cat. No.: VC21336370

Molecular Formula: C16H12O7

Molecular Weight: 316.26 g/mol

* For research use only. Not for human or veterinary use.

Rhamnetin - 90-19-7

CAS No. 90-19-7
Molecular Formula C16H12O7
Molecular Weight 316.26 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3
Standard InChI Key JGUZGNYPMHHYRK-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Melting Point 295.0 °C

Chemical Properties and Structure

Rhamnetin (C₁₆H₁₂O₇) is a flavonol compound with a molecular weight of 316.2623 g/mol. It is an achiral molecule with no defined stereocenters and possesses no optical activity . The chemical structure of rhamnetin features a typical flavonoid skeleton with a specific methylation pattern that distinguishes it from similar compounds.

Structural Characteristics

Rhamnetin's chemical structure consists of three rings (A, B, and C) with multiple hydroxyl groups and one methoxy group. The specific arrangement of these functional groups contributes to its biological activities . The SMILES notation for rhamnetin is COC1=CC2=C(C(=O)C(O)=C(O2)C3=CC(O)=C(O)C=C3)C(O)=C1, and its InChI key is JGUZGNYPMHHYRK-UHFFFAOYSA-N .

Chemical Descriptors

The following table summarizes the key chemical properties of rhamnetin:

PropertyValue
Molecular FormulaC₁₆H₁₂O₇
Molecular Weight316.2623 g/mol
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0 / 0
E/Z Centers0
Charge0

Natural Sources and Occurrence

Rhamnetin is widely distributed in the plant kingdom and can be found in various dietary sources. Its presence in common foods suggests that regular consumption of these items may contribute to preventative health benefits.

Dietary Sources

Rhamnetin is naturally present in several foods and spices, including:

  • Cloves

  • Sweet wormwood

  • Green vegetables (particularly coriander leaves and seeds)

  • Apple pomace

  • Peanuts

  • Sour cherries

  • Radishes

The compound is considered beneficial in a regular diet, with small amounts of these commonly available fruits and vegetables serving a protective role in disease prevention .

Biological Activities

Research has revealed multiple biological activities of rhamnetin, primarily focusing on its anti-inflammatory and antioxidant properties. These activities suggest significant therapeutic potential for various conditions.

Anti-inflammatory Mechanisms

Rhamnetin exhibits potent anti-inflammatory effects through multiple pathways. Studies have demonstrated that it:

  • Suppresses mouse macrophage inflammatory protein (MIP-1, MIP-2) production in lipopolysaccharide (LPS)-stimulated macrophages

  • Inhibits mouse tumor necrosis factor-α (TNF-α) cytokine production

  • Suppresses nitric oxide (NO) production at non-toxic doses

  • Acts on the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and cyclooxygenase-2 (COX-2) pathways in LPS- or IFN-γ-stimulated RAW264.7 cells

These findings suggest that rhamnetin's anti-inflammatory activity occurs through multiple molecular targets, contributing to its therapeutic potential.

Secretory Phospholipase A₂ (sPLA₂) Inhibition

One significant mechanism of rhamnetin's anti-inflammatory activity is its ability to inhibit sPLA₂. Research indicates that:

  • Rhamnetin exhibits sPLA₂ inhibitory potential without inducing significant cytotoxicity

  • It decreases creatine kinase (CK) levels, which is remarkable compared to other flavonoids

  • The presence of a 3-OH group on the C-ring contributes to both its anti-inflammatory activity and enzymatic inhibition of sPLA₂

  • Methylation of ring A may provide increased cell viability and lower CK levels induced by sPLA₂

A comparative study with other methylated quercetins revealed that rhamnetin shows promising characteristics that make it suitable for development as an anti-inflammatory agent.

Binding Affinity and Molecular Interactions

Rhamnetin demonstrates good binding affinity to key enzymes involved in inflammatory pathways:

  • Binds to human JNK1 with an affinity of 9.7 × 10⁸ M⁻¹

  • Binds to p38 MAPK with an affinity of 2.31 × 10⁷ M⁻¹

  • The binding model shows interactions primarily through the 3'- and 4'-hydroxy groups of the B-ring and the 5-hydroxy group of the A-ring

This binding profile helps explain rhamnetin's mechanistic action in reducing inflammatory responses.

Antioxidant Properties

Structure-Activity Relationship

The biological activities of rhamnetin are directly related to its chemical structure. Specific structural features contribute to different aspects of its pharmacological profile.

Key Structural Elements

Several structure-activity relationships have been identified:

  • The presence of the 3-OH group on the C-ring is crucial for anti-inflammatory activity and sPLA₂ inhibition

  • The hydroxyl group at C-4' position also shows enzymatic inhibitory roles

  • The methyl group on ring A appears responsible for the absence of cytotoxicity and inhibition of high CK levels induced by sPLA₂

  • The combination of methyl groups and hydroxyl moieties at specific positions (C-3 of C ring and C-4' of B ring) are essential for inhibiting sPLA₂ enzymatic activity

These structure-activity relationships provide valuable insights for potential structural modifications to enhance specific activities.

Comparative Analysis with Related Compounds

When compared with other flavonoids and methylated quercetin derivatives, rhamnetin shows distinctive properties that may make it particularly valuable for therapeutic applications.

Comparison with Other Methylated Quercetins

A comparative study with 3-methylquercetin (3MQ) and rhazinilam (Rhz) revealed:

This comparison highlights rhamnetin's balanced profile of efficacy and safety compared to related compounds.

Future Research Directions

Despite the promising findings on rhamnetin's biological activities, several areas require further investigation:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion

  • Clinical trials to evaluate efficacy and safety in human subjects

  • Investigation of potential drug interactions

  • Development of delivery systems to enhance bioavailability

  • Structure-guided optimization to enhance specific activities

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